molecular formula C11H7BrF2O B2560337 2-(3-Bromophenyl)-5-(difluoromethyl)furan CAS No. 2248271-97-6

2-(3-Bromophenyl)-5-(difluoromethyl)furan

Cat. No.: B2560337
CAS No.: 2248271-97-6
M. Wt: 273.077
InChI Key: PEPMGBVCKZEJEH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(difluoromethyl)furan is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a bromophenyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(difluoromethyl)furan typically involves the following steps:

    Bromination: The starting material, phenylfuran, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.

    Difluoromethylation: The brominated intermediate is then subjected to difluoromethylation, where a difluoromethyl group is introduced at the 5-position of the furan ring.

The reaction conditions often involve the use of specific catalysts and reagents to facilitate these transformations. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Difluoromethylation can be carried out using difluoromethylating agents like difluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(difluoromethyl)furan can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

    Substitution: Products include various substituted furan derivatives depending on the nucleophile used.

    Oxidation: Products include furanones and other oxidized furan derivatives.

    Reduction: Products include reduced furan derivatives with altered functional groups.

Scientific Research Applications

2-(3-Bromophenyl)-5-(difluoromethyl)furan has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(difluoromethyl)furan involves its interaction with specific molecular targets and pathways. The bromophenyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(difluoromethyl)furan
  • 2-(3-Fluorophenyl)-5-(difluoromethyl)furan
  • 2-(3-Methylphenyl)-5-(difluoromethyl)furan

Uniqueness

2-(3-Bromophenyl)-5-(difluoromethyl)furan is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions and can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-5-(difluoromethyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2O/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPMGBVCKZEJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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